2-[(3-Methylpentan-2-yl)amino]ethan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol typically involves the reaction of 3-methylpentan-2-amine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency . The process involves the use of automated systems to control reaction parameters and monitor the progress of the reaction. The final product is purified using distillation or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(3-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol: Similar in structure but with an additional ethoxy group.
3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline: Contains an aniline group instead of an ethanolamine group.
Uniqueness
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol is unique due to its specific combination of an amino group and an ethanolamine backbone, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(3-methylpentan-2-ylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-7(2)8(3)9-5-6-10/h7-10H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSJPMCSJJSSQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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